1,3-Dioxoisoindolin-2-yl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety and are imide derivatives of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent . This method yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-diphenylacetate can be compared with other similar compounds, such as:
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H15NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C22H15NO4/c24-20-17-13-7-8-14-18(17)21(25)23(20)27-22(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
InChI Key |
ALNBFFRFCFQCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.